Ethylphosphonothioic dichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3 | |
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InChI Key |
FRNHPBDNOSCJNW-UHFFFAOYSA-N | |
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Canonical SMILES |
CCP(=S)(Cl)Cl | |
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Molecular Formula |
C2H5Cl2PS | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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DSSTOX Substance ID |
DTXSID6027347 | |
| Record name | Ethylphosphonothioic dichloride | |
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Molecular Weight |
163.01 g/mol | |
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Physical Description |
Ethyl phosphonothioic dichloride, anhydrous appears as a clear colorless liquid with a pungent odor. Burns, but may be difficult to ignite. Denser than water. Very toxic by inhalation. Corrosive to metals and tissue., Clear liquid with a sulfur or phosphorus odor; [CHEMINFO MSDS] | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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Boiling Point |
342 °F at 760 mmHg (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Flash Point |
203 °F (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Vapor Pressure |
1.45 mmHg at 70 °F (USCG, 1999), 1.4 [mmHg] | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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CAS No. |
993-43-1 | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | P-Ethylphosphonothioic dichloride | |
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| Record name | Ethylphosphonothioic dichloride | |
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| Record name | Ethyl phosphonothioic dichloride | |
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| Record name | Phosphonothioic dichloride, P-ethyl- | |
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| Record name | Ethylphosphonothioic dichloride | |
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| Record name | Ethylphosphonothioic dichloride | |
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| Record name | ETHYLPHOSPHONOTHIOIC DICHLORIDE | |
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Melting Point |
less than -58 °F (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Historical Evolution of Phosphonothioic Halide Chemistry
The journey into the world of phosphonothioic halides, the chemical class to which ethylphosphonothioic dichloride belongs, is deeply rooted in the broader history of organophosphorus chemistry. The initial explorations into this field date back to the 19th century, with the pioneering work of chemists who first synthesized and characterized simple phosphorus compounds. However, it was in the mid-20th century that the synthesis and reactivity of phosphonothioic halides began to be systematically investigated.
A significant breakthrough in the synthesis of related compounds, the alkylphosphonous dichlorides, was the development of a method utilizing aluminum chloride and phosphorus trichloride (B1173362). This paved the way for the preparation of various alkylphosphonous dichlorides from their corresponding alkyl chloride complexes. cdnsciencepub.com While not directly the synthesis of this compound, this work on analogous compounds laid the essential groundwork for the development of synthetic routes to a wider range of organophosphorus halides. The introduction of sulfur into these molecules, creating the phosphonothioic structure, expanded the synthetic possibilities and led to a new class of reagents with distinct reactivity profiles.
Positional Significance Within Organophosphorus Compound Classes
Ethylphosphonothioic dichloride occupies a critical position within the vast family of organophosphorus compounds. These compounds are broadly classified based on the substituents attached to the central phosphorus atom. This compound is characterized by an ethyl group and two chlorine atoms directly bonded to the phosphorus, along with a thiono (P=S) double bond. This specific arrangement of atoms makes it a highly reactive and versatile synthetic intermediate.
Its primary significance lies in its role as a precursor. The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the facile introduction of different functional groups, enabling the construction of a diverse range of organophosphorus derivatives. For instance, reactions with alcohols or amines can yield the corresponding phosphonothioic esters or amides, respectively. This reactivity is central to its utility in the synthesis of more complex molecules with tailored properties.
The presence of the P=S bond also influences its reactivity and the properties of the resulting compounds. Organothiophosphates, a class of compounds synthesized from precursors like this compound, are known for their specific chemical and physical characteristics.
Current Research Landscape and Emerging Areas
Established Synthetic Pathways to this compound
The synthesis of this compound, a key intermediate in various chemical processes, can be achieved through several established routes. These methods often involve the manipulation of phosphorus-sulfur and phosphorus-carbon bonds.
Synthesis from Phosphorothioic Trichloride (B1173362) and Organoaluminum Reagents
A common strategy for creating alkylphosphonothioic dichlorides involves the reaction of phosphorothioic trichloride with organometallic reagents. While specific research data on the direct use of organoaluminum reagents for the synthesis of the ethyl derivative is limited in the provided search results, a well-documented analogous synthesis for mthis compound illustrates the principle. This process utilizes a fluid mix of methyl trichlorophosphonium tetrachloroaluminate and methyl trichlorophosphonium heptachlorodialuminate. noaa.gov These complexes are formed from the reaction of methyl chloride, phosphorus trichloride, and aluminum chloride. noaa.gov
Conversion from Ethylphosphonous Dichloride
The conversion of an ethylphosphonous dichloride (dichloroethylphosphine) to this compound involves the addition of a sulfur atom to the phosphorus center, a process known as thionation or sulfurization. While direct documentation for this specific conversion is not detailed in the provided results, the oxidation of the analogous compound, methyldichlorophosphine (B1584959), provides a clear procedural parallel. Methylphosphonyl dichloride is effectively produced by oxidizing methyldichlorophosphine with sulfuryl chloride (SO₂Cl₂).
This reaction is an established method for converting a P(III) species to a P(V) species. By analogy, a similar principle would apply to the synthesis of this compound, where a suitable sulfur-transfer reagent would be used to react with ethylphosphonous dichloride to form the target P(V) thiono-compound. Ethylphosphonous dichloride itself is a colorless liquid with a pungent odor.
Alternative Chlorination Routes for Analogous Phosphonic Dichlorides
Alternative synthetic strategies often involve the chlorination of phosphonate (B1237965) precursors. For instance, methylphosphonyl dichloride can be synthesized from various methylphosphonates, such as dimethyl methylphosphonate, through chlorination with thionyl chloride. This reaction is often catalyzed by amines. This approach is significant as it allows for the formation of the phosphonic dichloride from a more stable phosphonate ester, providing a different strategic entry point to these valuable intermediates. The reaction involves the cleavage of the P-O-C ester bonds and their replacement with P-Cl bonds. This method has been applied in the synthesis of oligonucleoside methylphosphonates, where methylphosphonic dichloride is a key reagent.
Stereoselective Synthesis of Chiral Ethylphosphonothioic Acid Derivatives
The phosphorus atom in ethylphosphonothioic acid derivatives is a stereocenter, leading to the existence of enantiomers. The synthesis and separation of these chiral molecules are crucial for applications where stereochemistry is critical.
Enantioseparation Techniques for Racemic Mixtures
The separation of racemic mixtures of P-stereogenic phosphonothioic acids and their derivatives is a significant area of research. One established method is the use of chiral resolving agents to form diastereomers that can be separated. For example, a focused library of racemic 1-adamantyl arylthiophosphonates was successfully separated using (S)-1-phenylethylamine as the resolving agent, achieving enantiopure forms (ee > 99%) for several derivatives.
Beyond classical resolution, chromatographic techniques are widely employed. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the analytical and preparative separation of enantiomers. For instance, α-hydroxyallylphosphonates and their carbonate derivatives have been successfully resolved on polysaccharide-based CSPs like Chiralpak AS-H and AD-H. The efficiency of these separations is often dependent on the specific analyte structure and the nature of the chiral stationary phase.
Diastereomeric Salt Formation as a Chiral Resolution Strategy
Diastereomeric salt formation is a cornerstone of chiral resolution on a larger scale. This technique relies on the reaction of a racemic acid, such as an O-alkyl ethylphosphonothioic acid, with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less-soluble diastereomeric salt, which can then be isolated by filtration.
Enantiopure O-phenyl ethylphosphonothioic acid has been shown to be an excellent chiral resolving agent for various 1-arylethylamine derivatives. The effectiveness of the resolution can be remarkable. A study on O-substituted phenylphosphonothioic acids found that their chiral recognition ability for a wide variety of racemic amines ranged from 6% to over 99% enantiomeric selectivity.
Interestingly, the crystal structure of the diastereomeric salts has been correlated with the efficiency of the resolution. The deposited salts were classified into two main types: prism-type crystals and needle-type crystals. Excellent chiral recognition was consistently achieved when the less-soluble diastereomeric salts formed prism-type crystals, which are composed of a unique globular molecular cluster hydrogen-bonding motif. This provides insight into the specific intermolecular interactions that govern chiral recognition during crystallization.
| Resolving Agent Class | Target Compound Class | Key Principle |
| Chiral Amines (e.g., (S)-1-phenylethylamine) | Racemic Thiophosphonates | Formation of diastereomeric salts with differing solubilities. |
| Enantiopure Phosphonothioic Acids | Racemic Amines (e.g., 1-arylethylamines) | Formation of diastereomeric salts, with resolution efficiency linked to crystal morphology. |
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the tetracoordinate phosphorus center of this compound and related thiophosphoryl compounds is a fundamental aspect of their reactivity. These reactions can proceed through different mechanisms, primarily the concerted SN2-P type displacement and stepwise pathways involving intermediates. nih.govsapub.org The specific mechanism often depends on the nature of the nucleophile, the leaving group, and the solvent. nih.govsapub.org
In many cases, nucleophilic substitution at a thiophosphoryl center occurs with an inversion of configuration at the phosphorus atom, a phenomenon known as the Walden inversion. nih.gov For instance, the reaction of cyclic thiophosphoryl chlorides with nucleophiles like hydroxide (B78521) ions, methoxide (B1231860) ions, and dimethylamine (B145610) proceeds with a complete inversion of configuration. nih.gov This stereochemical outcome is indicative of a direct SN2-P mechanism where the nucleophile attacks from the backside relative to the leaving group. nih.gov
However, the mechanism can shift towards a stepwise process, particularly with more basic nucleophiles. sapub.org Studies on the pyridinolysis of diphenylthiophosphinic chlorides have shown a biphasic behavior in Hammett and Brønsted plots, suggesting a change in mechanism from a concerted SN2 process for less basic pyridines to a stepwise mechanism for more basic ones. sapub.org The stepwise mechanism may involve the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.org
The nature of the leaving group also plays a crucial role. The displacement of chloride from this compound is a common reaction. The strength of the phosphorus-oxygen bond formed in some substitution reactions can be a significant driving force. csbsju.edu
Table 1: Mechanistic Aspects of Nucleophilic Substitution at the Thiophosphoryl Center
| Reactant System | Nucleophile | Observed Stereochemistry | Proposed Mechanism |
| Cyclic Thiophosphoryl Chlorides | HO⁻, CH₃O⁻, Me₂NH | Inversion of Configuration nih.gov | SN2-P nih.gov |
| Diphenylthiophosphinic Chlorides | Substituted Pyridines | Varies with nucleophile basicity sapub.org | Concerted SN2 or Stepwise sapub.org |
| Thioacid + PCl₅ | - | Inversion and Retention nih.gov | Formation of a trigonal bipyramidal intermediate nih.gov |
| Bifunctional Secondary Phosphine (B1218219) Alkyl Tosylates | Intramolecular | Inversion of Configuration nih.gov | Acid-promoted tosylate dissociation nih.gov |
Hydrolytic Degradation Pathways and Reaction Kinetics
This compound reacts with water, a process that leads to the formation of hydrogen chloride (hydrochloric acid). noaa.gov This reactivity is characteristic of acid halides. noaa.gov The hydrolysis of organophosphorus compounds, including those with a thiophosphoryl group, has been a subject of kinetic studies to understand their stability and degradation pathways. nih.gov
The hydrolysis of related thiophosphoryl chlorides, such as cyclic isomers, has been shown to proceed with an inversion of configuration at the phosphorus center, suggesting an SN2-P mechanism. nih.gov However, a decrease in diastereoselectivity observed in some cases points to the possibility of concurrent side epimerization reactions of the substrate or the product. nih.gov
Condensation Reactions with Substituted Diamines
This compound undergoes condensation reactions with diamines to form heterocyclic compounds. Specifically, its reaction with o-diamines can yield 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfides. cdnsciencepub.com These reactions typically occur in a refluxing inert solvent. cdnsciencepub.com
Studies have shown that phosphonothioic dichlorides, including the ethyl derivative, react more slowly than their corresponding phosphonic dichloride analogs. cdnsciencepub.com The reactivity of the diamine is also a significant factor; phenylenediamines with electron-donating substituents are more reactive than those with electron-withdrawing groups. cdnsciencepub.com This suggests that the nucleophilicity of the amine groups plays a key role in the reaction rate.
The reaction of this compound with o-phenylenediamine (B120857) has been reported to produce the corresponding 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide with a yield of 84%. cdnsciencepub.com Similarly, the reaction with N-methyl-o-phenylenediamine dihydrochloride (B599025) yields the N-methylated analog. cdnsciencepub.com
Table 2: Condensation of this compound with o-Diamines cdnsciencepub.com
| Diamine | Product | Yield (%) |
| o-Phenylenediamine | 2-Ethyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide | 84 |
| N-Methyl-o-phenylenediamine.2HCl | 2-Ethyl-1-methyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide | 67 |
Electrophilic and Radical-Mediated Transformations in Thiophosphoryl Systems
While the phosphorus atom in this compound is electrophilic, the thiophosphoryl group (P=S) itself can participate in various transformations. Electrophilic reactions are a major class of transformations for trivalent phosphorus compounds, often proceeding with retention of configuration at the phosphorus center. mdpi.com In the context of thiophosphoryl compounds, which are pentavalent, the reactivity landscape is different but still involves interactions with electrophiles and radicals.
Thiophosphoryl chloride has been shown to be a weaker donor towards metal chlorides compared to phosphoryl chloride, indicating a lower propensity to act as a Lewis base in forming adducts. researchgate.net However, it can act as both a dehydrating and thionating agent in certain reactions, such as the conversion of arylaldoximes to primary thioamides. organic-chemistry.org
Radical-mediated reactions involving thiophosphoryl compounds are also an area of active research. chemrxiv.org For instance, a method for the stereocontrolled radical thiophosphorylation of olefins has been developed using chiral P(V)-based reagents. chemrxiv.org This process involves the generation of a P-centered radical that adds to the olefin. chemrxiv.org While not directly involving this compound, this demonstrates the potential for radical-mediated transformations in related systems. Thiyl radicals, which can be generated from disulfide bonds, are known to participate in a variety of reactions, including hydrogen atom transfer and addition/elimination. nih.gov
Stereochemical Dynamics and Inversion at the Phosphorus Center
The stereochemistry at the phosphorus center is a critical aspect of the reactivity of chiral organophosphorus compounds. As discussed in the context of nucleophilic substitution, reactions at the thiophosphoryl center of this compound and its analogs often proceed with a predictable stereochemical outcome, typically inversion of configuration. nih.gov This is a hallmark of the SN2-P mechanism. nih.gov
The Walden cycle, a series of reactions that interconvert enantiomers, was instrumental in understanding the stereochemistry of nucleophilic substitution reactions. openstax.org The principles derived from these early studies are directly applicable to the reactions of this compound. The inversion of configuration during nucleophilic displacement at the phosphorus atom has been chemically proven in various thiophosphoryl systems. nih.gov
Even in more complex reactions, the stereochemistry at the phosphorus center is a key consideration. For example, the reaction of a thioacid with phosphorus pentachloride can lead to products with both inversion and retention of configuration at phosphorus, suggesting multiple competing reaction pathways involving different intermediates. nih.gov Furthermore, recent studies on the cyclization of phosphine alkyl tosylates have revealed surprising inversions of configuration at the nucleophilic phosphorus center, highlighting the complex stereochemical dynamics that can occur in organophosphorus chemistry. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Precursor Role in Organophosphorus Compound Synthesis
The compound's utility stems from its P-Cl bonds, which are susceptible to substitution by a wide range of nucleophiles. This reactivity is the foundation for synthesizing diverse classes of organophosphorus molecules.
Ethylphosphonothioic dichloride is a key starting material for producing phosphonothioates. The chlorine atoms can be readily displaced by sulfur-based nucleophiles. For instance, the reaction of ethylphosphonic dichloride with 3-mercaptopropionitrile in the presence of a base leads to the formation of a phosphonodithioate through nucleophilic substitution. ucc.ie General methods for synthesizing S-alkyl phosphonothioates often involve the reaction of a P(V)-H compound with elemental sulfur and a base to generate a P(V)-thiolate anion, which is then alkylated. researchgate.net
Furthermore, a versatile strategy for creating mixed phosphonates, phosphonamidates, and phosphonothioates involves the electrophilic activation of a starting phosphonate (B1237965) with triflic anhydride. nih.gov This generates a highly reactive intermediate that can then be attacked by various O, N, S, and C nucleophiles, showcasing a modular approach to these structures. nih.gov Traditional methods also rely on the reaction of toxic and moisture-sensitive halides with nucleophiles to access phosphonothioates and related compounds. nih.gov
The reaction of ethylphosphonic dichloride with alcohols or phenols, a process known as alcoholysis or phenolysis, is a direct route to synthesizing organophosphorus esters. smolecule.com In these reactions, the hydroxyl group of the alcohol or phenol (B47542) acts as a nucleophile, displacing the chloride ions to form stable ester linkages. This method is highly adaptable, allowing for the preparation of a wide variety of esters by simply changing the alcohol or phenol used. smolecule.com
A specific example is the synthesis of ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. This process involves the dropwise addition of ethylphosphonic dichloride to a solution of 2,2,2-trifluoroethanol (B45653) and triethylamine (B128534) in anhydrous THF at 0 °C. orgsyn.org The triethylamine acts as a base to neutralize the HCl byproduct. The resulting ester can be purified by distillation. orgsyn.org
| Ester Compound | Reactant | Reference |
|---|---|---|
| Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester | 2,2,2-Trifluoroethanol | orgsyn.org |
| 4-acetylphenyl isopropyl ethylphosphonate | 4-Hydroxyacetophenone and Isopropanol | sigmaaldrich.com |
| 4-acetylphenyl phenyl ethylphosphonate | 4-Hydroxyacetophenone and Phenol | sigmaaldrich.com |
| 4-acetylphenyl cyclohexyl ethylphosphonate | 4-Hydroxyacetophenone and Cyclohexanol | sigmaaldrich.com |
Ethylphosphonic acid can be readily prepared through the hydrolysis of ethylphosphonic dichloride. smolecule.com This foundational acid serves as a crucial starting point for a variety of functionalized derivatives. Phosphonic acids are noted for their ability to form strong complexes with metal ions, making them valuable as chelating agents in separation and purification processes. smolecule.com The synthesis of phosphonic acids and their esters is a key area of research for creating ligands used in the chemistry of metal phosphonates. researchgate.net
Precursors like methylphosphonic dichloride, a close analog of the ethyl version, are utilized in the synthesis of modified oligonucleotides. nih.govwikipedia.org These modifications are critical for studying the structure and function of RNA and DNA. nih.gov The introduction of an ethyl phosphotriester group into a DNA strand, for example, can inhibit polymerization, with the degree of inhibition depending on the stereochemistry of the ethyl group. nih.gov This suggests that such modifications could impact the replication rates of cellular DNA. nih.gov
The synthesis of acyclic nucleoside phosphonates represents another significant application, leading to the development of novel antiviral agents. nih.gov By converting active antiviral compounds like Cidofovir into alkoxypropyl ester prodrugs, their penetration into cells is dramatically increased, which enhances their antiviral activity by over 100-fold against viruses like cytomegalovirus (CMV). nih.gov The synthesis of these analogs often involves creating phosphonate building blocks that can be incorporated into the final molecule. nih.govwgtn.ac.nz These modified nucleosides can be designed to act as competitive inhibitors or chain terminators for viral DNA polymerases. nih.gov
Integration into Polymer and Composite Materials
The reactivity of this compound and related compounds allows for their integration into polymeric structures, thereby imparting new functionalities to the base material.
Cellulose (B213188), a renewable and biodegradable biopolymer, can be chemically modified to enhance its functionality. mdpi.com A key strategy is phosphorylation, which introduces phosphate (B84403) or phosphonate groups onto the cellulose backbone. These anionic groups are excellent chelating agents for metal ions. mdpi.comnih.gov This "phosphonated approach" transforms cellulose into a highly effective adsorbent for removing heavy metal ions from aqueous solutions. mdpi.comrsc.org
The mechanism of adsorption is primarily driven by electrostatic attraction and ion exchange between the negatively charged phosphate groups on the cellulose and cationic metal ions in the water. nih.gov The efficiency of this process is remarkable; phosphorylated cellulose has demonstrated high adsorption capacities for various heavy metals.
| Material | Target Metal Ion(s) | Key Finding | Reference |
|---|---|---|---|
| Phosphorylated Cellulose (PC) Monoliths | Cu2+, Ni2+, Cd2+ | Optimal Cu2+ adsorption at 43.9% phosphorylation. Efficient removal across a wide pH range. | mdpi.com |
| Phosphorylated Cellulose Paper (PCP) | Cd2+ | Achieved a very high adsorption capacity of 479 mg of Cd2+ per gram of PCP. | rsc.org |
| Phosphorylated Nanocellulose | Ag+, Cu2+, Fe3+ | Significantly improved metal sorption velocity and capacity. Showed 99% removal of Cu2+ and Fe3+ from industrial effluent. | nih.gov |
| Phosphorylated Bacterial Cellulose (BC) | Lanthanide and transition metal ions | The microfibrous structure was retained, and selectivity was based on the characteristics of the phosphoric acid groups. | researchgate.net |
The degree of phosphorylation is a critical parameter that can be optimized to balance adsorption capacity with the mechanical integrity of the cellulose material. mdpi.com This technology highlights a scalable, cost-effective, and environmentally friendly method for water treatment and the remediation of heavy metal contamination. mdpi.comnih.gov
Development of Flame Retardant Materials
This compound serves as a precursor or intermediate in the synthesis of organophosphorus flame retardants. google.comguidechem.com The general mechanism for many phosphorus-based flame retardants involves action in either the gas phase or the condensed (solid) phase during combustion. In the solid phase, they can promote the formation of a stable char layer that insulates the underlying material from heat and fuel. In the gas phase, they can release phosphorus-containing radicals that interrupt the chemical chain reactions of combustion.
While this compound itself is not typically applied directly as a flame retardant, it is used to synthesize more complex organophosphorus esters and other derivatives that possess flame retardant properties. smolecule.com For example, a related precursor, dimethyl methylphosphonate, is used as a flame retardant. dfat.gov.au The synthesis process generally involves reacting this compound with alcohols or phenols to create stable phosphonothioate esters. These resulting compounds can then be incorporated into polymers to enhance their fire resistance. A patent has noted the preparation of bromine-containing intermediates from compounds like this compound for use in flame retardant applications. google.com
Table 1: Related Organophosphorus Compounds and Their Flame Retardant Applications
| Compound Name | Role/Application |
| Dimethyl methylphosphonate | Used as a flame retardant; also a nerve agent precursor. dfat.gov.au |
| Tris(2-chloroethyl) phosphate (TCEP) | Additive flame retardant for plastics and synthetic fibers. chemistry-chemists.com |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Additive flame retardant used in polymeric foams. chemistry-chemists.com |
| Ethyldichlorophosphine | A starting material for the synthesis of flame retardants. guidechem.com |
Synthesis of Plasticizer Components
In a manner similar to its role in flame retardants, this compound is a potential intermediate in the production of specialized plasticizers. Plasticizers are additives that increase the flexibility and workability of polymers, most notably polyvinyl chloride (PVC). Certain organophosphorus esters are known to function as plasticizers, and these can be prepared from precursors like ethylphosphonic dichloride, a closely related compound. smolecule.com
The synthesis route involves the reaction of this compound with long-chain or branched alcohols. This reaction replaces the chlorine atoms to form a larger, less volatile ester. The resulting organophosphorus ester can then be blended with a polymer. The bulky nature of the ester disrupts the polymer chain packing, increasing intermolecular space and thereby enhancing flexibility. While direct industrial use of this compound for large-scale plasticizer production is not widely documented, its fundamental reactivity makes it a candidate for creating bespoke plasticizers where properties like flame retardancy and flexibility are simultaneously required. epa.gov
Exploration as a Precursor for Advanced Battery Materials
The exploration of this compound as a precursor for advanced battery materials is a speculative area, suggested by its inclusion in lists of strategic and dual-use chemicals alongside high-energy storage capacitors and battery components, including electrolytes. fsu.eduatlp.aepubhtml5.commeti.go.jp Organophosphorus compounds are sometimes investigated as electrolyte additives or as components in the synthesis of electrolyte salts for lithium-ion batteries. Their function can be to improve thermal stability, flame retardancy, or electrochemical performance of the electrolyte.
The potential pathway for its use would involve synthesizing derivative compounds, such as specific phosphonate or phosphinate esters, which could then be evaluated as additives. These derivatives might help in the formation of a more stable solid electrolyte interphase (SEI) on the battery's anode, a critical factor for battery longevity and safety. However, publicly available research explicitly detailing the synthesis of battery materials from this compound is limited. Its presence on control lists is the primary indicator of its potential relevance in this high-technology field. wcoomd.orgwcoomd.org
Catalytic and Biocatalytic Applications of Derived Compounds
Compounds derived from this compound, particularly phosphonates, have been explored for their catalytic properties. smolecule.com In the field of biocatalysis, certain phosphonate derivatives are investigated for their ability to catalyze biological reactions, which could lead to applications in biotechnology. smolecule.com
Furthermore, the principles of green chemistry encourage the use of catalysts to make chemical synthesis more efficient and less wasteful. mit.edumit.edu In this context, advanced organocatalytic methods are employed for the synthesis of chiral phosphonate derivatives, which are valuable in asymmetric synthesis. smolecule.com These processes use small organic molecules as catalysts to produce specific stereoisomers of a target molecule, a crucial requirement in pharmaceutical chemistry. The synthesis of complex molecules from precursors like this compound can benefit from these catalytic approaches to improve yield and selectivity while minimizing environmental impact.
Development of Agrochemical and Pharmaceutical Intermediates
One of the most established applications of this compound is as an intermediate in the synthesis of agrochemicals and as a potential building block for pharmaceuticals. guidechem.com Its structure is found within certain classes of pesticides. According to reports, this compound is produced in significant quantities for the development of new pesticides. dtic.mil
The reactivity of the P-Cl bonds allows for straightforward reactions with other molecules, such as diamines or alcohols, to build more complex structures. cdnsciencepub.com For instance, it reacts with bifunctional compounds containing -OH and -NH₂ groups to form stable cyclic derivatives. researchgate.net These derivatives are often stable enough for analysis by gas chromatography, a critical technique in the development and quality control of pharmaceutical compounds. researchgate.net The compound is explicitly listed as a precursor chemical in various regulations, underscoring its role in the synthesis of other chemicals, including those with agricultural and pharmaceutical applications. dfat.gov.au
Table 2: Example of a Derivatization Reaction
| Reactants | Product Class | Application Area | Reference |
| This compound + o-Phenylenediamine (B120857) | 1,3,2-Benzodiazaphosphole 2-sulfide | Synthesis of heterocyclic compounds | cdnsciencepub.com |
| This compound + Bifunctional compounds (containing OH, NH₂, COOH) | Cyclic ethylphosphonothioic derivatives | Chemical analysis, intermediate synthesis | researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic bonds within the ethylphosphonothioic dichloride molecule. uzh.ch
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for their identification. In the case of this compound, the P=S (thiophosphoryl) and P-Cl (phosphorus-chlorine) bonds exhibit distinct vibrational frequencies. The stretching vibration of the C-Cl bond is also a notable feature in the IR spectrum. researchgate.net
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| P=S | Stretching | 600 - 800 |
| P-Cl | Stretching | 450 - 600 |
| C-Cl | Stretching | 650 - 850 |
This table presents typical frequency ranges for the key functional groups found in this compound based on established spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
³¹P NMR spectroscopy is a highly specific and sensitive method for characterizing organophosphorus compounds. slideshare.net The chemical shift (δ) of the phosphorus nucleus in this compound provides crucial information about its electronic environment. The presence of the electron-withdrawing chlorine atoms and the sulfur atom significantly influences the chemical shift, typically causing it to appear in a specific downfield region of the spectrum. organicchemistrydata.orgtrilinkbiotech.com
Furthermore, spin-spin coupling between the phosphorus nucleus and adjacent protons of the ethyl group results in splitting of the ³¹P signal, providing valuable data on the connectivity of the atoms. The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei. huji.ac.il
| Parameter | Typical Value | Information Provided |
| ³¹P Chemical Shift (δ) | Downfield region | Electronic environment of the phosphorus atom |
| ³J(P-H) Coupling Constant | ~15-25 Hz | Connectivity between phosphorus and the ethyl group |
This table summarizes the key ³¹P NMR parameters for this compound and the structural information they provide.
¹H and ¹³C NMR spectroscopy are essential for characterizing the ethyl group in this compound. researchgate.net
In the ¹H NMR spectrum, the protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups appear as distinct signals. The chemical shift of these signals is influenced by their proximity to the electronegative phosphorus center. The methylene protons, being closer to the phosphorus atom, are deshielded and appear at a lower field compared to the methyl protons. Furthermore, spin-spin coupling between the methylene and methyl protons leads to characteristic splitting patterns (a quartet for the methylene protons and a triplet for the methyl protons), confirming their adjacency.
The ¹³C NMR spectrum shows two distinct signals corresponding to the two carbon atoms of the ethyl group. docbrown.info The chemical shifts of these carbons are also influenced by the electron-withdrawing effects of the phosphorus group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. koreascience.krnih.gov When this compound is subjected to mass spectrometry, it undergoes ionization and fragmentation, producing a unique mass spectrum. researchgate.netmiamioh.edu
The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the intact molecule and provides its molecular weight. The isotopic pattern of the molecular ion peak is also significant, as the presence of two chlorine atoms results in a characteristic M, M+2, and M+4 pattern due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron impact typically involves the cleavage of the P-C, P-Cl, and C-C bonds, leading to the formation of various fragment ions. The analysis of these fragment ions provides valuable information about the structure of the molecule. nih.gov
X-ray Crystallography and Electron Diffraction for Definitive Structural Determination
Gas-phase electron diffraction is a complementary technique used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal. wikipedia.org This method is particularly valuable for determining the equilibrium geometry of a molecule.
Despite the utility of these methods, a thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray crystallography or electron diffraction data for this compound. Consequently, precise, experimentally determined bond lengths, bond angles, and crystal structure parameters for this compound cannot be reported at this time.
Table 1: Hypothetical X-ray Crystallography and Electron Diffraction Data for this compound
| Parameter | X-ray Crystallography | Gas-Phase Electron Diffraction |
| Crystal System | Data not available | Not applicable |
| Space Group | Data not available | Not applicable |
| Unit Cell Parameters | Data not available | Not applicable |
| Bond Lengths (Å) | ||
| P=S | Data not available | Data not available |
| P-Cl | Data not available | Data not available |
| P-C | Data not available | Data not available |
| C-C | Data not available | Data not available |
| Bond Angles (º) | ||
| Cl-P-Cl | Data not available | Data not available |
| Cl-P-S | Data not available | Data not available |
| C-P-S | Data not available | Data not available |
| C-P-Cl | Data not available | Data not available |
This table illustrates the type of data that would be obtained from X-ray crystallography and electron diffraction studies. Currently, no experimental values are publicly available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule. For organothiophosphate compounds, UV-Vis spectra can provide information about the electronic environment of the phosphorus-sulfur double bond (P=S) and other chromophores within the molecule.
A search of scientific literature and spectral databases, such as the NIST Chemistry WebBook, did not provide a specific UV-Vis absorption spectrum for this compound. In the absence of experimental data, it is not possible to report the specific absorption maxima (λmax) or molar absorptivity values that would characterize the electronic transitions of this compound.
Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Data not available | Data not available | Data not available | Data not available |
This table indicates the kind of information a UV-Vis spectrum would provide. No publicly available experimental UV-Vis data for this compound has been found.
Computational Chemistry Approaches to Ethylphosphonothioic Dichloride Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical methods, based on solving approximations of the Schrödinger equation, are fundamental to modern computational chemistry. wikipedia.org They provide detailed information about the electronic properties of a molecule, which govern its geometry, stability, and reactivity. These first-principles, or ab initio, methods are distinguished from empirical methods by their derivation directly from theory without reliance on experimental data for parameterization. wikipedia.org
Ab initio and Density Functional Theory (DFT) are the cornerstones of QM calculations for molecules like ethylphosphonothioic dichloride. Ab initio calculations, while computationally demanding, offer high accuracy by building from first principles. wikipedia.org DFT, a slightly different approach that calculates the electron density rather than the full wavefunction, provides a favorable balance of accuracy and computational cost, making it a widely used tool. acs.org
A key study combined gas-phase electron diffraction with ab initio calculations (at the 3-21G* level) to determine the molecular structure of this compound. researchgate.net This work was crucial because experimental methods alone could not definitively distinguish the proportions of its different conformers. The calculations provided the necessary data to refine the structural model. researchgate.net
Computational methods are also employed to predict reactivity. For instance, theoretical calculations have been used to analyze the fragmentation of this compound under electron ionization conditions, such as those in a mass spectrometer. researchgate.net These studies can predict the stability of resulting fragment ions; in the case of this compound, ionization can yield m/z 99 ions, which calculations identified predominantly as the ClPSH+ structure. researchgate.net The calculations further predicted that this fragment is stable, being separated by high-energy barriers from its other possible isomers. researchgate.net
Most molecules are not rigid structures and can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies. researchgate.net The collection of all possible geometries and their corresponding energies for a molecule is known as its Potential Energy Surface (PES).
For this compound, computational studies have been essential in performing this analysis. Ab initio calculations were used to investigate the two primary conformers that arise from rotation around the P-C bond: a gauche form and a trans form (defined by the relationship of the terminal methyl group with respect to the sulfur atom). researchgate.netresearchgate.net The calculations predicted that the gaseous state at equilibrium is a mixture of these two conformers. Due to similarities in the scattering power of sulfur and chlorine atoms, experimental electron diffraction alone was insufficient to determine their ratio. researchgate.net The ab initio calculations resolved this ambiguity, indicating a mixture heavily favoring the gauche conformer. researchgate.net
Table 1: Calculated Conformer Proportions of this compound in the Gas Phase
| Conformer | Calculated Proportion | Method |
|---|---|---|
| Gauche | 82% | Ab initio (3-21G* level) researchgate.net |
The concept of the potential energy surface is also critical in understanding the stability of molecular fragments. Theoretical calculations on the fragments of this compound have shown that significant energy barriers separate different isomeric structures, explaining why a specific structure is observed experimentally. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior (General context)
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. This technique allows for the observation of conformational changes, diffusion, and interactions with solvent molecules, which are crucial for understanding a substance's behavior in a realistic environment.
MD simulations require a "force field," a set of parameters that describes the potential energy of the system, to calculate the forces between atoms. nih.gov Although specific MD simulation studies focused solely on this compound are not prominent in publicly available literature, this methodology could be applied to explore its dynamic behavior. For example, MD could simulate the interaction of this compound with water molecules to better understand its hydrolysis or its transport across biological membranes.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as its mechanism. By mapping the potential energy surface between reactants and products, chemists can identify transition states—the highest energy points along the reaction pathway—and calculate the activation energy, which determines the reaction rate. youtube.com DFT calculations are frequently used for this purpose. researchgate.netresearchgate.net
This compound is a reactive acid halide, known to react with water and other nucleophiles. noaa.gov While detailed experimental elucidation of these mechanisms can be challenging, computational chemistry offers a direct route to this information. For example, DFT calculations could be used to model the hydrolysis of this compound, determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the structure of all intermediates and transition states. Although the general reactivity is known, specific computational studies modeling the reaction mechanisms of this compound are not widely published.
Predictive Modeling for Design of Novel Derivatives and Applications
Computational chemistry enables the rational design of new molecules with desired properties, a process often used in drug discovery and materials science. youtube.comatlp.ae By starting with a known molecule like this compound, scientists can computationally create a library of virtual derivatives by modifying its structure (e.g., replacing the chlorine atoms with other functional groups).
Using QM methods, the electronic properties, stability, and reactivity of these hypothetical derivatives can be calculated before any synthesis is attempted. nih.gov This predictive modeling can screen for candidates with enhanced or entirely new functionalities. For instance, derivatives could be designed to act as more selective reagents in organic synthesis, as specific ligands for metal catalysts, or as precursors for novel organophosphorus materials. This in silico screening significantly reduces the time, cost, and waste associated with experimental trial-and-error approaches.
Assessment of Environmental Impact and Sustainability in Computational Studies
Computational methods are increasingly used to predict the environmental fate and toxicological impact of chemicals. nih.gov Key properties that determine a compound's environmental behavior, such as its water solubility, vapor pressure, and partition coefficient between octanol (B41247) and water (log P), can be estimated using computational models. The log P value, a measure of lipophilicity, is particularly important as it indicates a chemical's tendency to bioaccumulate in fatty tissues. nih.govresearchgate.net
For organophosphate compounds, DFT calculations combined with continuum solvation models (which simulate the effects of a solvent) have been successfully used to predict log P values. nih.govresearchgate.net These methods can reliably forecast the ability of organophosphate molecules to penetrate cell membranes and exert biological effects. nih.gov While specific computational toxicology studies on this compound are not found in the reviewed literature, these established methodologies could be directly applied to predict its environmental partitioning and persistence, providing crucial data for risk assessment without animal testing.
Biological Interactions and Biomedical Research of Ethylphosphonothioic Dichloride Derivatives
Enzyme Inhibition Studies of Organophosphorus Esters Derived from Ethylphosphonothioic Dichloride
Organophosphorus esters, including those synthesized from this compound, are well-known for their potent ability to inhibit enzymes, particularly acetylcholinesterase (AChE). nih.govwikipedia.org This enzyme is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov
The efficacy of these organophosphorus esters as enzyme inhibitors is heavily dependent on their chemical structure. who.int The nature of the substituent groups attached to the phosphorus atom influences both the reactivity of the compound and its ability to fit within the enzyme's active site. who.int Studies on various newly synthesized organophosphorus compounds have been conducted to evaluate their anticholinesterase properties, often using a reference agent for comparison. bohrium.com For instance, research has shown that the inhibitory strength can vary significantly among different organophosphorus compounds, with some inhibiting enzyme activity by over 50% within minutes, while others are less effective. bohrium.com The stereochemistry of the compound is also critical, as enzymes can exhibit strong preferences for one stereoisomer over another. researchgate.net
Table 1: Research on Enzyme Inhibition by Organophosphorus Compounds
| Compound Class | Target Enzyme | Mechanism of Action | Key Findings | Citations |
|---|---|---|---|---|
| Organophosphorus Esters | Acetylcholinesterase (AChE) | Covalent phosphorylation of active site serine | Inhibition is irreversible; efficacy depends on the ester's chemical structure and steric factors. | who.int, nih.gov |
| Newly Synthesized OPs | Electric Eel AChE | Anticholinesterase activity assay | 14 new compounds showed >50% enzyme inhibition within 30 minutes. | bohrium.com |
| Stereoisomeric OPs | Acetylcholinesterase (AChE) | Stereoselective inhibition | Different stereoisomers exhibit significantly different potencies as inhibitors. | researchgate.net |
Application of Phosphonate (B1237965) Derivatives in Drug Development Strategies
Phosphonate derivatives, which can be synthesized from precursors like this compound, have emerged as a valuable scaffold in medicinal chemistry and drug development. frontiersin.orgnih.gov Their utility stems from the phosphonate group's structural and electronic similarity to the natural phosphate (B84403) group, while offering greater stability against enzymatic cleavage due to the presence of a carbon-phosphorus (C-P) bond instead of a labile phosphorus-oxygen (P-O) bond. frontiersin.org
This stability makes phosphonates effective mimics of natural phosphates, carboxylates, and the transition states of ester and amide hydrolysis. frontiersin.orgnih.gov Consequently, they are widely used to design potent and specific inhibitors of enzymes that metabolize phosphate-containing substrates. frontiersin.org A prominent example is the development of nitrogen-containing bisphosphonates, which are used to treat bone-resorption disorders by inhibiting the enzyme farnesyl pyrophosphate synthase—a target also being explored for anticancer therapies. frontiersin.org
Furthermore, acyclic nucleoside phosphonates are a critical class of antiviral drugs, with well-known examples like tenofovir (B777) and adefovir (B194249) used in the treatment of HIV and hepatitis B, respectively. nih.gov A major challenge in developing such drugs is their delivery into cells, as the negatively charged phosphonate group hinders passage across cell membranes. acs.org To overcome this, medicinal chemists have developed various prodrug strategies. These involve masking the phosphonate group with biolabile protecting groups that are cleaved off inside the cell, releasing the active nucleoside monophosphate. acs.org
Table 2: Phosphonate Derivatives in Drug Development
| Derivative Class | Therapeutic Area | Mechanism/Target | Example | Citations |
|---|---|---|---|---|
| Nitrogen-containing Bisphosphonates | Bone-resorption disorders, Cancer | Inhibition of farnesyl pyrophosphate synthase | Zoledronic acid | wikipedia.org, frontiersin.org |
| Acyclic Nucleoside Phosphonates | Antiviral (HIV, HBV) | Inhibition of viral reverse transcriptase/polymerase | Tenofovir, Adefovir | nih.gov |
| Nucleoside Monophosphate Prodrugs | Antiviral | Intracellular delivery of active monophosphates | AZT bis(POM)-monophosphate | acs.org |
| Phosphonate Analogs of 2-oxo acids | In vivo enzyme inhibition | Specific inhibition of 2-oxoglutarate dehydrogenase | Succinyl phosphonate | frontiersin.org, nih.gov |
Investigations into Interactions with Biological Macromolecules
The biological effects of derivatives of this compound are fundamentally rooted in their interactions with biological macromolecules, primarily proteins and enzymes. The most extensively studied interaction is the inhibition of acetylcholinesterase (AChE), a key enzyme in nerve signal transmission. nih.govnih.gov
The interaction with AChE is a covalent modification process. who.int The organophosphorus molecule first binds to the active site of the enzyme, forming a temporary complex. who.int This is followed by a chemical reaction where the phosphorus atom attacks the hydroxyl group of a critical serine residue in the active site, forming a stable covalent phosphyl-enzyme bond and displacing a "leaving group" from the inhibitor. nih.govwho.int This phosphorylation effectively renders the enzyme non-functional. nih.gov The active site of AChE contains an anionic site, which normally binds the positively charged part of acetylcholine. This site can also interact with specific groups on the organophosphorus inhibitor, influencing the orientation and efficiency of the inhibition process. who.int
Beyond AChE, organophosphorus compounds can interact with other macromolecules to modulate biological pathways. For example, by causing an accumulation of acetylcholine, they can lead to the overstimulation of nicotinic acetylcholine receptors (nAChR). nih.gov The activation of α7-nAChR on immune cells like macrophages can trigger the cholinergic anti-inflammatory pathway, which in turn inhibits the release of pro-inflammatory cytokines. nih.gov
Design and Synthesis of Nucleic Acid Analogs with Phosphonate Moieties
This compound serves as a precursor for the synthesis of novel nucleic acid analogs where the natural phosphodiester backbone is modified. nih.gov A significant example is the creation of alkyl-phosphonate nucleic acids (phNA), a type of synthetic genetic polymer. nih.gov In phNAs, the negatively charged phosphodiester linkage is replaced by an uncharged P-alkyl-phosphonodiester backbone. nih.gov This modification dramatically alters the physicochemical properties of the nucleic acid, such as its solubility and duplex stability. nih.gov
The synthesis of the necessary building blocks, such as P-α-ethyl-phosphonate deoxynucleoside triphosphates (P-Et-phNTPs), can be achieved using ethylphosphonic dichloride as the key phosphonylating reagent. nih.gov These modified nucleotides can then be incorporated into DNA strands. A key feature of this synthesis is the creation of a new stereocenter at the phosphorus atom, resulting in a racemic mixture of Rp and Sp diastereoisomers. nih.gov These isomers can be separated using techniques like high-pressure liquid chromatography (HPLC) and may exhibit different properties when incorporated into nucleic acids. nih.gov
The synthesis of these nucleic acid analogs can be accomplished through various methods, including solid-phase synthesis and, more recently, through enzymatic synthesis using engineered polymerases capable of recognizing and incorporating the modified nucleotide triphosphates. nih.govmdpi.comresearchgate.net These phNA polymers have been shown to support Darwinian evolution, as demonstrated by the selection of specific aptamers from random-sequence phNA libraries, opening up new avenues in synthetic biology. nih.gov
Table 3: Synthesis of Nucleic Acid Analogs
| Analog Type | Backbone Linkage | Key Precursor/Synthon | Synthesis Method | Potential Application | Citations |
|---|---|---|---|---|---|
| Alkyl-phosphonate Nucleic Acid (phNA) | P-alkyl-phosphonodiester (uncharged) | Ethylphosphonic dichloride | Enzymatic synthesis with engineered polymerases | Synthetic genetics, Aptamers, Gene silencing | nih.gov |
| H-Phosphonate DNA/RNA | H-phosphonate diester | Nucleoside H-phosphonates | Solid-phase synthesis | DNA/RNA synthesis, diagnostics | mdpi.com, researchgate.net, nih.gov |
| Phosphorodithioate RNA (PS2-RNA) | Phosphorodithioate (achiral) | RNA-thiophosphoramidites | Solid-phase synthesis | Nuclease-resistant RNA, Thioaptamers | nih.gov |
Chiral Recognition Mechanisms in Biologically Relevant Systems
Many organophosphorus compounds derived from precursors like this compound are chiral, with the phosphorus atom often serving as the stereocenter. nih.govnih.gov This chirality is of profound importance in biological systems, which are themselves inherently chiral. Enzymes, receptors, and other biological macromolecules are composed of L-amino acids and D-sugars, creating specific three-dimensional structures that can differentiate between the enantiomers (non-superimposable mirror images) of a chiral molecule. nih.govudayton.edu
This stereoselectivity means that one enantiomer of a chiral organophosphorus compound may exhibit significantly higher biological activity—or toxicity—than its counterpart. nih.gov For this reason, the separation and study of individual enantiomers are crucial for understanding their mechanisms of action and for developing safer and more effective compounds. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the primary methods for separating these enantiomers. nih.govdp.tech
Research into chiral recognition mechanisms has also explored how chiral organophosphorus acids can be used as resolving agents. For instance, enantiopure O-alkyl phenylphosphonothioic acids, which are structurally related to derivatives of this compound, have demonstrated excellent ability to recognize and separate the enantiomers of racemic amines through the formation of diastereomeric salts. researchgate.net X-ray crystallography of these salts has provided detailed insights into the intermolecular interactions, such as hydrogen bonding, that govern this chiral recognition process. researchgate.net
Assessment of Antitumor and Anti-inflammatory Activities of Derived Compounds
The biological activities of organophosphorus compounds extend to potential therapeutic applications in oncology and immunology. nih.govacs.org Research has explored derivatives of related structures, such as phenylthiophosphoryl dichloride, for their efficacy against cancer and inflammation. nih.gov
Antitumor Activity Certain organophosphorus compounds have a history in cancer therapy, with cyclophosphamide (B585) being a notable example of a clinically used anticancer drug. wikipedia.org More recent studies have focused on designing new derivatives with improved or novel mechanisms of action. For example, a series of compounds synthesized from phenylthiophosphoryl dichloride were evaluated for their antitumor properties. nih.gov Network pharmacology and subsequent experimental validation suggested that the most active compound in this series may induce cancer cell death by inhibiting the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer. nih.gov Natural compounds from various classes, including alkaloids and phenolics, are known to target such pathways to exert their anticancer effects. nih.gov
Table 4: Antitumor Activity of Organophosphorus Derivatives
| Compound/Class | Cancer Type (Model) | Proposed Mechanism | Observed Effect | Citations |
|---|---|---|---|---|
| Phenylthiophosphoryl dichloride derivatives (e.g., S11) | Various (in vitro) | Inhibition of PI3K/AKT pathway | Induces cancer cell death | nih.gov |
| Cyclophosphamide | Various Cancers | Alkylating agent, DNA damage | Clinically used anticancer drug | wikipedia.org |
| Indolo[1,2-a]quinolines | Lung Cancer (A549 cells) | Inhibition of EGFR tyrosine kinase | Potent cytotoxic activity | researchgate.net |
Anti-inflammatory Activity The relationship between organophosphorus compounds and inflammation is complex. Acute exposure often triggers an inflammatory response, partly due to the overstimulation of cholinergic receptors following AChE inhibition. mdpi.comresearchgate.net This can lead to an increase in pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comfrontiersin.org
Conversely, there is evidence that derivatives of these compounds can exert significant anti-inflammatory effects. Chronic exposure to some organophosphorus compounds can activate the "cholinergic anti-inflammatory pathway," which leads to a reduction in the synthesis of pro-inflammatory cytokines. mdpi.commedcraveonline.com Furthermore, rationally designed compounds have shown direct anti-inflammatory action. The same phenylthiophosphoryl dichloride derivatives that exhibited antitumor activity were also found to have potent anti-inflammatory effects on macrophages. nih.gov The most active compound significantly reduced the levels of key inflammatory mediators, including TNF-α, IL-10, and heme oxygenase-1 (HO-1). nih.gov This dual activity suggests that such compounds could be developed as novel therapeutic agents for diseases with both inflammatory and proliferative components. nih.gov
Table 5: Anti-inflammatory Activity of Derived Compounds
| Compound/Class | Model System | Mechanism | Observed Effect | Citations |
|---|---|---|---|---|
| Phenylthiophosphoryl dichloride derivatives (e.g., S11) | Macrophages | Reduction of inflammatory mediators | Potent reduction of TNF-α, IL-10, and HO-1 levels | nih.gov |
| Organophosphorus Compounds (Chronic Exposure) | Rat models | Activation of cholinergic anti-inflammatory pathway | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | medcraveonline.com |
| Phloroglucinol Derivatives | Macrophage cells | Inhibition of iNOS and NF-κB | Inhibitory effects on nitric oxide (NO) production | mdpi.com |
| (-)-Majusculoic Acid and derivatives | Mouse macrophages (RAW264.7) | Inhibition of nitric oxide (NO) production | Significant reduction in LPS-induced NO production | semanticscholar.org |
Environmental Fate and Degradation Studies of Ethylphosphonothioic Dichloride
Hydrolytic Pathways and Formation of Persistent Degradation Products in Aquatic Systems
As an acid halide, ethylphosphonothioic dichloride is reactive with water. noaa.gov The primary hydrolytic pathway involves the cleavage of the two phosphorus-chloride (P-Cl) bonds. This reaction results in the formation of ethylphosphonothioic acid and hydrochloric acid. The P-Cl bonds are generally less stable than the P-C (phosphorus-carbon) and P=S (phosphorus-sulfur) bonds in the molecule, making hydrolysis a significant initial degradation step in aquatic environments.
The subsequent fate of the primary degradation product, ethylphosphonothioic acid, determines the potential for persistent secondary products. Further hydrolysis can occur, albeit more slowly, potentially cleaving the P-C bond to yield phosphorous acid derivatives. The persistence of these degradation products can be influenced by environmental conditions such as pH and temperature. In some cases, the degradation of complex halogenated compounds can lead to the formation of highly persistent substances like trifluoroacetic acid (TFA), which has been observed from the breakdown of certain refrigerants and pesticides. unep.orgumweltbundesamt.de While not directly demonstrated for this compound, this highlights the potential for degradation pathways to result in environmentally stable end-products.
Microbial Degradation and Bioremediation Potential of Related Compounds
While specific studies on the microbial degradation of this compound are not prevalent, extensive research on related organophosphorus (OP) compounds provides insight into potential bioremediation pathways. Microorganisms have developed diverse enzymatic systems to break down OP compounds, often using them as a source of phosphorus, carbon, or other nutrients. mdpi.comnih.gov
The primary mechanism for the microbial breakdown of many OP compounds is hydrolysis, catalyzed by enzymes such as phosphotriesterases (PTEs). mdpi.comresearchgate.net These enzymes can cleave the phosphoester bonds (P-O, P-S) within the pesticide molecule. mdpi.com Numerous bacterial and fungal species, including those from the genera Pseudomonas, Aspergillus, Arthrobacter, and Flavobacterium, have been identified for their ability to degrade various OP pesticides. researchgate.netnih.gov In many cases, microbes can completely mineralize these compounds into less toxic inorganic products. nih.govtaylorfrancis.com The potential for bioremediation of sites contaminated with compounds like this compound could be explored by isolating or engineering microbes with appropriate enzymatic machinery.
Table 1: Microbial Degradation of Related Organophosphorus Compounds
| Microbial Role | Enzymes Involved | Degradation Mechanism | Key Microbial Genera | Reference |
|---|---|---|---|---|
| Nutrient Source | Phosphotriesterases (PTEs), Organophosphate Hydrolase (OPH) | Hydrolysis of P-O, P-S, P-F, or P-N bonds | Pseudomonas, Aspergillus, Flavobacterium | mdpi.comresearchgate.netnih.gov |
| Co-metabolism | Esterases, Oxidases | Biotransformation into less toxic metabolites | Arthrobacter, Chlorella | mdpi.comresearchgate.net |
Oxidation and Photolysis Processes in Environmental Matrices
Oxidation is a key transformation process for organothiophosphorus compounds. The thiophosphoryl group (P=S) is susceptible to oxidation, which converts it to the more toxic phosphoryl group (P=O), creating an "oxon" analogue. nih.gov Partial oxidation of this compound by strong oxidizing agents may also lead to the release of toxic phosphorus oxides. noaa.gov
Persistence and Transformation Product Analysis in Natural Waters
The persistence of this compound in natural waters is determined by the combined rates of its hydrolysis, microbial degradation, and photolysis. Due to its reactivity with water, the parent compound is not expected to be highly persistent. noaa.gov However, its degradation products may exhibit greater stability.
Key transformation products likely to be found in natural waters include:
Ethylphosphonothioic acid: The initial and primary product of hydrolysis.
Ethylphosphonic acid (oxon analogue): Formed through the oxidation of the P=S group to P=O.
Chloride ions: Released during hydrolysis.
Analysis of water contaminated with related organophosphorus pesticides has revealed a variety of transformation products, indicating complex degradation pathways. For example, studies on prothiofos (B128851) identified its oxon analogue, as well as products resulting from the cleavage of ester and thioether bonds. researchgate.net The long-term environmental impact is therefore dependent not only on the parent compound but also on the toxicity and persistence of its full suite of transformation products.
Role of Chloride Ions in Advanced Oxidation Processes and Radical Reactions
Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive radicals, such as the hydroxyl radical (•OH), to degrade contaminants. bohrium.com The presence of chloride ions (Cl⁻), which are ubiquitous in many water sources and are a direct hydrolysis product of this compound, can significantly influence the effectiveness of AOPs. bohrium.com
Chloride ions can react with hydroxyl radicals to form less reactive, but more selective, radical species, such as the dichloride radical anion (Cl₂·⁻). bohrium.comnih.gov This can either inhibit or promote the degradation of a target pollutant, depending on the pollutant's reactivity with these secondary radicals. researchgate.net Studies on the organophosphorus pesticides methidathion (B32985) and dimethoate (B1670662) found that they react rapidly with the dichloride radical anion. nih.gov This reaction involves an initial charge transfer from the sulfur atom in the pesticide to the Cl₂·⁻ radical, leading to the formation of chlorinated byproducts. nih.govresearchgate.net Therefore, during the AOP treatment of waters containing this compound, the generated chloride ions could play a complex role in the degradation mechanism and the formation of secondary transformation products.
Table 2: Reactivity of Dichloride Radical Anion (Cl₂·⁻) with Related Organophosphorus Compounds
| Compound | Second-Order Rate Constant with Cl₂·⁻ (M⁻¹ s⁻¹) | Proposed Reaction Mechanism | Reference |
|---|---|---|---|
| Methidathion | (1.3 ± 0.4) x 10⁸ | Charge transfer from the sulfide (B99878) group | nih.gov |
Adsorption and Leaching Characteristics in Soil and Sediment Environments
The mobility of this compound and its degradation products in soil and sediment is governed by adsorption and leaching processes. While specific data for this compound is limited, general principles for organic compounds in soil are well-established. The Freundlich equation is often used to describe the adsorption of such compounds to soil particles. nih.gov
Research on various herbicides has shown that the primary factor influencing adsorption is the organic carbon content of the soil; higher organic matter leads to stronger adsorption. nih.govresearchgate.net Other factors include soil pH and clay content. researchgate.net Compounds that are strongly adsorbed to soil particles are less mobile and have a lower potential to leach into groundwater. Conversely, compounds with weak adsorption are more likely to be transported through the soil profile with water flow. The leaching potential of this compound and its transformation products would therefore be highly dependent on their chemical properties (such as water solubility and octanol-water partition coefficient) and the specific characteristics of the soil environment. nih.gov
Table 3: Factors Influencing Adsorption and Leaching of Organic Compounds in Soil
| Factor | Effect on Adsorption | Effect on Leaching Potential | Reference |
|---|---|---|---|
| Soil Organic Matter | Positive correlation; higher content increases adsorption. | Negative correlation; higher adsorption reduces leaching. | researchgate.net |
| Soil pH | Can be negatively correlated for some compounds. | Can be positively correlated. | researchgate.net |
| Clay Content | Positive correlation; higher content can increase adsorption. | Negative correlation. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of chiral organophosphorus compounds is a field of growing interest due to their potential applications in asymmetric catalysis and as stereochemically defined biological probes. For ethylphosphonothioic dichloride, the phosphorus atom is a stereocenter, and the development of methods to selectively synthesize one enantiomer over the other is a key research focus.
Current research into the stereoselective synthesis of P-chiral compounds offers a roadmap for this compound. Methodologies such as the Stec reaction, which allows for the stereospecific conversion of phosphoramidate (B1195095) anions, present a viable, though as yet unreported, route to enantiopure derivatives of this compound. researchgate.netnih.gov This reaction proceeds with a high degree of stereoselectivity, offering a reliable method for producing P-chiral compounds. nih.gov
Another promising approach involves the use of chiral auxiliaries or organocatalysts. frontiersin.org Chiral catalysts, such as cinchona alkaloids, have been shown to effectively induce asymmetry in the hydrophosphonylation of aldehydes, a reaction that could be adapted for the synthesis of chiral precursors to this compound. mdpi.com The use of chiral bicyclic imidazoles has also proven effective in the asymmetric synthesis of P-stereogenic compounds. frontiersin.org These organocatalytic methods are particularly attractive due to their mild reaction conditions and reduced metal contamination.
Future research will likely focus on adapting these existing stereoselective methods specifically for this compound and its derivatives. The goal is to develop scalable and efficient syntheses that provide access to enantiomerically pure forms of the compound, which is crucial for evaluating its potential in stereospecific applications.
Exploration of Unconventional Catalytic Applications
The unique electronic and steric properties of organophosphorus compounds make them excellent candidates for ligands in transition metal catalysis. While this compound itself is not a catalyst, its derivatives have the potential to act as powerful ligands in a variety of catalytic transformations.
The phosphorus atom in this compound can be readily functionalized to create a diverse library of phosphine-based ligands. These ligands can then be coordinated to transition metals such as palladium, rhodium, or ruthenium to form catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. The synthesis of chiral phosphines derived from compounds analogous to this compound has been shown to yield effective ligands for asymmetric catalysis.
For instance, derivatives of this compound could be explored as ligands in reactions like the Suzuki-Miyaura or Sonogashira couplings. The development of chiral variants of these ligands could enable highly enantioselective versions of these powerful C-C bond-forming reactions. While the direct catalytic application of this compound has not been reported, the exploration of its derivatives as ligands represents a significant and promising area of future research.
Integration into Multifunctional Advanced Materials and Nanotechnology
The reactivity of the P-Cl bonds in this compound makes it an attractive building block for the functionalization of polymers and the surface modification of nanomaterials. This opens up possibilities for creating advanced materials with tailored properties.
In polymer chemistry, this compound can be used as a monomer or a post-polymerization modification reagent. Its incorporation into the main chain of polymers like polyphosphazenes or polyphosphoesters can impart unique thermal, mechanical, and flame-retardant properties. nih.gov The termination of ring-opening polymerization with acyl chlorides, a similar class of reactive compounds, has been demonstrated as an effective method for producing functionalized biodegradable polymers. nih.govmdpi.com This suggests that this compound could be used to create polymers with reactive side chains that can be further modified for specific applications, such as drug delivery or sensing. For example, aldehyde-functionalized polymers have been used in colorimetric sensors for organophosphate compounds. mdpi.com
In the realm of nanotechnology, this compound can be used to covalently attach functional groups to the surface of nanoparticles, such as silica (B1680970) or gold. This surface modification can be used to improve the dispersibility of the nanoparticles, introduce specific binding sites for targeted drug delivery, or create catalytic a new family of chiral phosphines with a 1,n-dioxa[n]paracyclophane scaffold were created and synthesized with excellent enantioselectivity. nih.gov
The development of materials derived from this compound is still in its early stages. Future research will likely focus on synthesizing and characterizing new polymers and functionalized nanomaterials incorporating this compound and exploring their potential applications in areas such as smart coatings, advanced composites, and biomedical devices.
Comprehensive Mechanistic Characterization of Biological Activities
This compound belongs to the broad class of organophosphorus compounds, many of which are known for their biological activity, particularly as inhibitors of acetylcholinesterase (AChE). nih.gov This enzyme is crucial for the proper functioning of the nervous system, and its inhibition can lead to a range of toxic effects. nih.gov
The primary mechanism of toxicity for many organophosphorus compounds is the irreversible phosphorylation of the serine residue in the active site of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and disruption of nerve impulses. While the general mechanism is understood, the specific inhibitory potency and detailed toxicological profile of this compound are not well-documented in publicly available literature.
Future research should focus on a comprehensive characterization of the biological activities of this compound. This would involve in vitro studies to determine its inhibitory constants (Ki) against AChE and other related enzymes. Comparative toxicological studies with other organophosphorus compounds would help to place its toxicity in context. nih.gov Understanding the structure-activity relationship, including how the ethyl group and the thio- and dichloro-substituents influence its biological activity, is also a critical area for investigation. Such studies are essential for assessing the potential risks associated with this compound and for guiding the development of any potential biomedical applications.
Strategies for Sustainable Synthesis and Environmental Remediation
The increasing focus on green chemistry is driving the development of more sustainable synthetic methods and effective environmental remediation strategies for chemical compounds.
For the synthesis of this compound, future research will aim to replace hazardous reagents and minimize waste. Traditional methods for preparing similar compounds often rely on toxic and corrosive chemicals. The development of "greener" synthetic routes, for example, utilizing mechanochemical techniques that avoid the use of solvents, is a promising area of exploration. uakron.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
